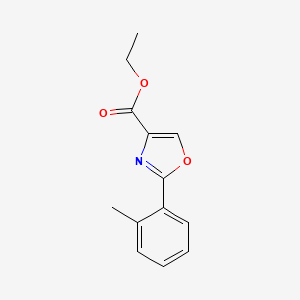

Ethyl 2-(o-tolyl)oxazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 2-(2-methylphenyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |

InChI Key |

JRPHMKVRFMPJBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2C |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Ethyl 2 O Tolyl Oxazole 4 Carboxylate

High-Resolution Spectroscopic Characterization for Detailed Structural Assignments

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For Ethyl 2-(o-tolyl)oxazole-4-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) has been utilized to create a complete picture of its chemical environment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Chemical Environment Analysis

Multi-dimensional NMR spectroscopy provides unparalleled insight into the connectivity and spatial relationships of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra are instrumental in assigning the chemical shifts of each proton and carbon atom, respectively.

While specific experimental data for this compound is not extensively available in the public domain, typical chemical shifts for similar oxazole (B20620) structures can be referenced. For instance, in related ethyl 2-aryloxazole-4-carboxylate compounds, the proton of the oxazole ring typically appears as a singlet in the downfield region of the ¹H NMR spectrum. The protons of the ethyl group exhibit a characteristic quartet and triplet pattern, while the aromatic protons of the tolyl group show complex multiplets.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield shift. The carbons of the oxazole and tolyl rings would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Please note that the following data is predictive and based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole-H5 | ~8.2 | - |

| Ethyl-CH2 | ~4.4 | ~61 |

| Ethyl-CH3 | ~1.4 | ~14 |

| Tolyl-Aromatic | 7.2-8.0 | 125-140 |

| Tolyl-CH3 | ~2.5 | ~21 |

| Oxazole-C2 | - | ~160 |

| Oxazole-C4 | - | ~138 |

| Oxazole-C5 | - | ~128 |

| Carboxylate-C=O | - | ~162 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. In this compound, characteristic vibrational bands would confirm the presence of the ester, oxazole, and aromatic moieties.

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1720-1740 cm⁻¹. The C=N stretching of the oxazole ring would likely appear in the 1600-1650 cm⁻¹ region. Vibrations associated with the C-O bonds of the ester and oxazole ring, as well as the aromatic C-H and C=C bonds of the tolyl group, would also be present. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing a more complete vibrational profile. Analysis of these spectra can also offer insights into the molecule's conformational isomers in different states.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃NO₃), HRMS would provide an exact mass measurement, confirming its molecular formula.

Furthermore, by analyzing the fragmentation pattern under mass spectrometric conditions, the structural connectivity of the molecule can be corroborated. Common fragmentation pathways for such esters include the loss of the ethoxy group or cleavage of the ester group itself. The fragmentation of the oxazole and tolyl rings would also produce characteristic ions, aiding in the structural elucidation.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

While spectroscopic methods provide information about the molecule in solution or gas phase, X-ray crystallography offers a definitive view of its three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in a crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Though a specific crystal structure for this compound is not publicly available, studies on similar oxazole derivatives provide a framework for what to expect. For example, the related compound ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate crystallizes in the monoclinic system with the space group P2₁/n. vensel.org The unit cell parameters for such a compound would be determined with high precision, defining the dimensions of the repeating unit in the crystal.

Interactive Data Table: Example Crystallographic Data for a Related Oxazole Derivative Data for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. vensel.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Interactive Data Table: Representative Bond Lengths and Angles from Similar Structures This table provides typical bond lengths and angles that might be expected for this compound based on general chemical principles and data from related structures.

| Bond/Angle | Expected Value |

| C=O (ester) bond length | ~1.20 Å |

| C-O (ester) bond length | ~1.35 Å |

| C=N (oxazole) bond length | ~1.30 Å |

| C-O (oxazole) bond length | ~1.37 Å |

| O-C=O (ester) bond angle | ~125° |

| C-N-C (oxazole) bond angle | ~115° |

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular architecture of this compound is conducive to a variety of non-covalent interactions that govern its packing in the solid state and its conformational behavior. These interactions are crucial for understanding the compound's physicochemical properties.

Intramolecular Interactions:

Intramolecular interactions, particularly weak hydrogen bonds, are expected to play a role in stabilizing the conformation of the molecule. Studies on analogous structures, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, have revealed the presence of intramolecular C-H···O and C-H···N hydrogen bonds. nih.govvensel.org In this compound, similar interactions can be postulated. For instance, hydrogen atoms on the o-tolyl ring could form weak hydrogen bonds with the nitrogen atom of the oxazole ring or the oxygen atoms of the ethyl carboxylate group, influencing the dihedral angle between the phenyl and oxazole rings.

Intermolecular Interactions:

The crystal packing of molecules is determined by a network of intermolecular forces. For oxazole derivatives, these typically include hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O intermolecular hydrogen bonds. nih.govvensel.org The hydrogen atoms of the ethyl group and the tolyl ring can act as weak donors, interacting with the oxygen atoms of the carboxylate or the nitrogen of the oxazole ring of neighboring molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Hirshfeld Surface Analysis of Analogous Compounds:

To quantify the various intermolecular interactions in molecular crystals, Hirshfeld surface analysis is a powerful tool. For the related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, this analysis provided a detailed breakdown of the intermolecular contacts. nih.govvensel.org The findings from that study can provide a reasonable expectation for the types of contacts that would be important for this compound.

The following table summarizes the percentage contributions of the most significant intermolecular contacts for the analogous compound, which are likely to be comparable for this compound.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 34.4% | Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecules. This highlights the importance of van der Waals forces in the crystal packing. |

| C···H/H···C | - | These contacts are also a major component of the overall interactions, reflecting the interactions between carbon and hydrogen atoms of adjacent molecules. |

| O···H/H···O | - | These interactions correspond to the weak C-H···O hydrogen bonds discussed earlier, playing a crucial role in linking molecules together. |

| C···C | 2.5% | The relatively small contribution from C···C contacts suggests that direct face-to-face π-π stacking is not the dominant interaction in the crystal structure of this particular analog. |

Data derived from the analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. nih.govvensel.org

Mechanistic Pathways of Reactions Involving Ethyl 2 O Tolyl Oxazole 4 Carboxylate

Elucidation of Reaction Mechanisms for Syntheses and Transformations of Oxazole-4-carboxylates

The synthesis of the oxazole-4-carboxylate core, a key structural motif in numerous biologically active compounds, can be achieved through various mechanistic pathways. One prominent method involves the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. A plausible mechanism for this transformation begins with the in situ activation of a carboxylic acid to form a trifluorosulfonyl mixed anhydride. This intermediate then undergoes nucleophilic attack by a base such as 4-dimethylaminopyridine (DMAP) to generate an acylpyridinium salt. This salt subsequently reacts with a deprotonated alkyl isocyanoacetate, leading to a cyclization event that forms the desired oxazole (B20620) product acs.orgnih.gov.

Another established route is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone pharmaguideline.com. Transformations of existing heterocyclic systems also provide a pathway to oxazole-4-carboxylates. For instance, Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles can yield methyl oxazole-4-carboxylates nih.govresearchgate.net. This reaction is believed to proceed through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then isomerizes to the oxazole nih.govresearchgate.net. DFT calculations have been employed to understand the dependence of these reaction routes on the substituents of the initial isoxazole and the reaction conditions nih.govresearchgate.net.

Furthermore, oxazole-4-carboxylates can be synthesized from 3-oxazoline-4-carboxylates through oxidation organic-chemistry.org. The derivatization of these precursors with Grignard reagents also allows for the preparation of 4-keto-oxazole derivatives organic-chemistry.org. Palladium-catalyzed intramolecular oxidative cyclization of enamides, mediated by reagents like phenyliodine diacetate, represents another metal-involved pathway to generate the oxazole ring researchgate.net.

Transformations of the oxazole ring itself can lead to other heterocyclic structures. Under nucleophilic attack, particularly in the presence of ammonia or formamide, the oxazole ring can undergo cleavage and recyclization to form imidazoles pharmaguideline.com.

Influence of Catalysis, Solvent Systems, and Reaction Conditions on Pathway Selectivity

Catalysis, solvent systems, and reaction conditions play a crucial role in directing the selectivity of reactions involving oxazole-4-carboxylates. This is particularly evident in direct C-H arylation reactions, where the regioselectivity of substitution on the oxazole ring can be finely tuned.

Palladium and copper co-catalyzed systems have been effectively used for the direct arylation of oxazoles innovareacademics.in. For instance, the regioselective C2- and C5-arylation of ethyl oxazole-4-carboxylate can be controlled by the choice of catalyst, ligand, and solvent beilstein-journals.org. In one study, the use of a palladium catalyst with the CataCXium® A ligand in a polar solvent like DMF favored arylation at the C5 position. Conversely, employing the RuPhos ligand in a nonpolar solvent such as toluene (B28343) shifted the selectivity towards the C2 position beilstein-journals.org.

The choice of base and temperature are also critical parameters. In a palladium/copper co-catalyzed direct arylation of 4-aryl/alkyl oxazoles with aryl bromides, potassium hydroxide was found to be an effective base, with the reaction proceeding efficiently at 120°C in dimethoxyethane innovareacademics.in. The synthesis of 4,5-disubstituted oxazoles from carboxylic acids was optimized by using 1.5 equivalents of DMAP as a base at 40°C in dichloromethane acs.org. Solvents such as DMSO, THF, and acetonitrile (B52724) did not yield better results under these specific conditions acs.org.

In the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, the reaction conditions determine the final product. At higher temperatures (105°C in dioxane), the reaction yields isoxazole-4-carboxylic esters, while under milder conditions (50°C in MeCN), a transient azirine intermediate can be isolated. This intermediate can then be selectively converted to either isoxazoles under catalytic conditions or to oxazoles via non-catalytic thermolysis nih.govresearchgate.net.

Table 1: Influence of Reaction Conditions on the Regioselectivity of Direct Arylation of Ethyl Oxazole-4-carboxylate

| Catalyst System | Ligand | Solvent | Base | Major Product |

|---|---|---|---|---|

| Pd(0) | CataCXium® A | DMF (polar) | K₂CO₃ | C5-arylation |

| Pd(0) | RuPhos | Toluene (nonpolar) | K₂CO₃ | C2-arylation |

| Pd(PPh₃)₄ / CuI | PPh₃ | DME | KOH | C2-arylation |

Studies on the Reactivity of the Oxazole Ring Towards Electrophilic and Nucleophilic Reagents

The oxazole ring in ethyl 2-(o-tolyl)oxazole-4-carboxylate exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents, influenced by the electronic nature of the heteroatoms and the substituents. The oxazole ring is generally considered electron-deficient due to the presence of the electronegative oxygen and nitrogen atoms, which deactivates it towards electrophilic aromatic substitution compared to rings like furan or pyrrole firsthope.co.in.

Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult unless activating, electron-releasing groups are present pharmaguideline.com. When it does occur, the preferred site of substitution is C5, followed by C4 pharmaguideline.comkomorowski.edu.pl. The C2 position is the most electron-deficient and least reactive towards electrophiles pharmaguideline.com. The presence of the electron-withdrawing ethyl carboxylate group at the C4 position in this compound would further deactivate the ring towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic attack is more favorable, particularly at the C2 position, which is the most electron-deficient carbon atom pharmaguideline.comfirsthope.co.in. The presence of electron-withdrawing groups, such as the carboxylate at C4, can facilitate nucleophilic attack at the C2 position pharmaguideline.com. Halogen atoms at the C2 position of the oxazole ring are readily displaced by nucleophiles pharmaguideline.com. However, in many cases, nucleophilic attack can lead to ring cleavage rather than substitution pharmaguideline.com.

Other Reactions:

Lithiation: The oxazole ring can be deprotonated by strong bases like n-butyllithium. The C2 position is the most acidic, followed by C5, making directed metallation at these positions possible for subsequent functionalization with electrophiles pharmaguideline.comfirsthope.co.in.

Cycloaddition: Oxazoles can participate as dienes in Diels-Alder reactions with reactive dienophiles, although this is less common due to the ring's aromatic stability. Electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions pharmaguideline.comfirsthope.co.in.

Protonation and Alkylation: The nitrogen atom at the 3-position is basic and can be protonated by acids to form salts or alkylated with alkylating agents to form quaternary oxazolium salts pharmaguideline.comtandfonline.com.

Computational Chemistry and Theoretical Investigations of Ethyl 2 O Tolyl Oxazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For Ethyl 2-(o-tolyl)oxazole-4-carboxylate, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-311G++(d,p) basis set, are employed to predict its optimized geometry, electronic properties, and reactivity. rroij.com

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a smaller gap suggests higher reactivity. nih.govirjweb.com

For analogous oxazole (B20620) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the tolyl and oxazole rings, while the LUMO is often distributed over the electron-withdrawing carboxylate group. researchgate.net The HOMO-LUMO energy gap for similar heterocyclic compounds has been reported to be in a range that indicates high reactivity. nih.gov

Below is a representative table of calculated electronic properties for this compound, based on typical values for similar structures.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

This interactive table provides hypothetical data based on computational studies of similar oxazole derivatives.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions prone to electrophilic attack, while blue areas denote positive potential, indicating sites susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the ethyl and tolyl groups would exhibit positive potential.

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. For other oxazole derivatives, computational studies have shown good agreement between calculated and experimental spectroscopic data. mdpi.comwisdomlib.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Future Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. wisdomlib.orgtandfonline.com For a class of compounds like oxazole derivatives, which are known to exhibit a wide range of biological activities, QSAR can be a valuable tool. d-nb.inforesearchgate.net A QSAR model for this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a specific biological activity, such as enzyme inhibition or receptor binding. nih.govnih.gov

In Silico Docking Studies for Potential Molecular Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rroij.commdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. researchgate.netbioinformation.net For oxazole derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes, such as acetylcholinesterase and butyrylcholinesterase. mdpi.comnih.gov The binding affinity, often expressed as a docking score or binding energy, can be used to rank potential drug candidates. qu.edu.sa

A hypothetical docking study of this compound with a target protein might reveal the following interactions:

| Interaction Type | Interacting Residues |

| Hydrogen Bonding | SER203, GLY121 |

| Hydrophobic Interactions | TRP86, TYR337 |

| Pi-Pi Stacking | PHE338 |

This interactive table presents a hypothetical scenario of molecular docking interactions.

Advanced Applications and Emerging Research Trajectories of Ethyl 2 O Tolyl Oxazole 4 Carboxylate

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The oxazole (B20620) ring is a privileged structure in medicinal chemistry and materials science. Ethyl 2-(o-tolyl)oxazole-4-carboxylate serves as a highly adaptable starting material, providing multiple reactive sites for elaboration into more complex structures. Its utility stems from the ability to selectively modify the oxazole ring and its substituents to create a diverse library of derivative compounds.

The chemical architecture of this compound allows for the strategic introduction of additional functional groups to generate polysubstituted oxazoles. A key approach involves the initial functionalization of the oxazole core, often through halogenation, followed by cross-coupling reactions. For instance, related compounds like ethyl 2-chlorooxazole-4-carboxylate are used as versatile intermediates. nih.govresearchgate.net Through sequences of regiocontrolled halogenation and palladium-catalyzed coupling reactions, various substituents can be introduced at the 2, 4, and 5 positions of the oxazole ring. nih.govresearchgate.net

This methodology enables the synthesis of a wide array of derivatives. The ester group at the 4-position can be hydrolyzed, reduced, or converted to other functional groups, while the tolyl group at the 2-position can also be modified, although transformations on the oxazole ring itself are more common. Research has demonstrated that simple ethyl oxazole-4-carboxylate can be brominated at the 2-position after transmetalation with an organozinc derivative, a process that stabilizes the cyclic form of the oxazole carbanion. chemrxiv.org These strategies are instrumental in creating libraries of compounds for screening in drug discovery and materials science applications.

| Starting Material Class | Reaction Type | Position of Functionalization | Key Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Ethyl 2-chlorooxazole-4-carboxylate | Palladium-catalyzed coupling | Position 2 | Palladium catalysts, boronic acids | 2-Aryl/alkyl-oxazole-4-carboxylates | nih.gov |

| Ethyl oxazole-4-carboxylate | Halogenation via transmetalation | Position 2 | Organozinc derivatives, NBS | Ethyl 2-bromooxazole-4-carboxylate | chemrxiv.org |

| Ethyl 2-halooxazole-4-carboxylate | Suzuki-Miyaura Coupling | Position 2 or 5 | Pd catalysts, Ni-MOF-74 | 2,4,5-Trisubstituted oxazoles | researchgate.net |

Beyond simple substitution, this compound is a valuable precursor for constructing more intricate fused and polycyclic heterocyclic systems. The functional handles on the molecule—the ester and the aromatic rings—can participate in cyclization reactions to build new rings onto the oxazole core. For example, derivatives of heterocyclic carboxylates are known to undergo transformations into fused systems like thiazolo[5,4-c]pyridines. researchgate.net Similarly, other aryl-heterocycle carboxylic acids have been successfully used as building blocks for complex fused systems such as nih.govchemrxiv.orgtriazolo[3,4-b] chemrxiv.orgnih.govthiadiazoles through condensation reactions. researchgate.net This demonstrates the potential of the title compound to act as a foundational element for creating novel, rigid, three-dimensional molecules with potential applications in medicinal chemistry and material science.

Exploration in Chemo- and Biocatalytic Transformations

The application of modern catalytic methods to the synthesis and modification of oxazoles is an area of growing research. Chemo-catalysis, particularly using transition metals, offers efficient and selective pathways to functionalize the oxazole ring. Metal-catalyzed reactions are crucial for achieving transformations that are otherwise difficult, providing access to a wide range of derivatives under mild conditions. While specific biocatalytic transformations involving this compound are not yet widely reported, the broader field of biocatalysis is increasingly being explored for the synthesis of complex pharmaceutical intermediates. The ester functional group, in particular, is susceptible to enzymatic hydrolysis by lipases or esterases, which could be employed for selective deprotection or modification under green reaction conditions.

Research in Advanced Materials Science: Fluorescent Probes and Optoelectronic Applications

Trisubstituted oxazoles are recognized for their potential in materials science, with some derivatives exhibiting scintillating, photochromic, and fluorescence switching properties. chemrxiv.org The core structure of this compound, which contains a conjugated system of aromatic rings (oxazole and tolyl), provides a fundamental scaffold for the design of fluorescent molecules. The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the nature and position of substituents on this core structure. By systematically modifying the tolyl group or introducing electron-donating or electron-withdrawing groups onto the oxazole ring, it is possible to tune the electronic properties and, consequently, the fluorescence characteristics of the molecule. This tunability makes the scaffold a promising candidate for the development of specialized fluorescent probes for chemical sensing or biological imaging, as well as for applications in optoelectronic devices.

Interdisciplinary Research in Biological Chemistry at the Molecular Level

The oxazole moiety is a key component in numerous biologically active compounds. Research into this compound and its derivatives extends into biological chemistry, where these molecules are evaluated for their interactions with biological targets at the molecular level.

Derivatives based on the oxazole scaffold are frequently subjected to in vitro screening to determine their biological activity. These studies are crucial for identifying lead compounds in drug discovery. For example, various oxazole derivatives have been synthesized and evaluated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. mdpi.com In other studies, novel oxazole-thiophene hybrids have been screened for antimicrobial activity against pathogenic bacteria and fungi. rjstonline.com

Furthermore, substituted 1,3-oxazoles have been investigated for their anticancer properties. In one such study, a series of 5-sulfinyl-4-arylsulfonyl-substituted 1,3-oxazoles were evaluated by the National Cancer Institute (NCI), showing broad antiproliferative and cytotoxic activity across numerous cancer cell lines. nih.gov Docking analysis suggested that the mechanism of action for the most active compound could involve the inhibition of DNA topoisomerase IIβ, a critical enzyme for cell division. nih.gov These studies highlight the potential of the oxazole scaffold, exemplified by this compound, as a template for designing molecules that can interact specifically with enzymes and other biological macromolecules.

| Compound Class | Biological Target/Assay | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Benzimidazole-based oxazole analogues | Enzyme Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Identified promising inhibitors for targeted enzymes. | mdpi.com |

| 5-Sulfinyl(sulfonyl)-1,3-oxazoles | Anticancer Activity | NCI-60 Human Cancer Cell Line Screen | Broad-spectrum antiproliferative activity; potential DNA topoisomerase IIβ inhibition. | nih.gov |

| Ethyl 3-amino-5-(methylthio)-4-(oxazol-2-yl)thiophene-2-carboxylates | Antimicrobial Screening | Gram-positive and Gram-negative bacteria, Fungi | Screened for activity against various microbial strains. | rjstonline.com |

| Pyrazole-containing small molecules (related heterocycles) | Phagocytosis Inhibition | In vitro assay with opsonized red blood cells (RBCs) and monocytes | Identified inhibitors of phagocytosis for immune cytopenias. | researchgate.net |

Rational Design Principles for Modulating Bioactivity Based on Structure-Activity Relationships

The rational design of novel therapeutic agents based on the this compound scaffold is contingent on a thorough understanding of its structure-activity relationships (SAR). By systematically modifying the core components of the molecule—the 2-(o-tolyl) group, the oxazole core, and the ethyl carboxylate at the 4-position—researchers can fine-tune its biological activity, selectivity, and pharmacokinetic properties. The principles outlined below are derived from SAR studies on analogous 2-aryl-oxazole-4-carboxamide and other related oxazole derivatives, providing a predictive framework for designing more potent and specific compounds.

Modifications of the 2-Aryl Substituent (o-tolyl group)

The nature and position of the substituent on the phenyl ring at the 2-position of the oxazole core play a critical role in modulating bioactivity. In studies of 2-phenyl-oxazole-4-carboxamide derivatives as inducers of apoptosis, the substitution pattern on the phenyl ring was found to significantly influence their potency.

Positional Isomerism : The placement of the methyl group on the tolyl ring is a key determinant of activity. While the parent compound features an ortho-methyl group, moving this group to the meta or para position can alter the molecule's conformation and its interaction with biological targets. It is hypothesized that the ortho-position may induce a specific torsional angle between the phenyl and oxazole rings, which could be optimal for binding to a target protein. Shifting the methyl group may disrupt this optimal conformation, potentially leading to a decrease in activity.

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact bioactivity. For instance, the addition of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group, at the meta or para positions of the phenyl ring has been shown to enhance the apoptotic activity in analogous 2-phenyl-oxazole-4-carboxamides. This suggests that reducing the electron density of the phenyl ring may be favorable for target interaction.

Steric Factors : The size of the substituent on the phenyl ring is another important consideration. While a methyl group at the ortho position is tolerated, bulkier substituents may introduce steric hindrance, potentially diminishing the compound's ability to fit into the binding pocket of its target. Conversely, smaller substituents or the complete removal of the methyl group would also be expected to alter the biological activity.

Modifications of the 4-Carboxylate Group

The ethyl carboxylate group at the 4-position of the oxazole ring is a primary site for modification to influence the compound's potency, selectivity, and pharmacokinetic profile.

Ester to Amide Conversion : One of the most common and effective modifications in related series is the conversion of the ester functionality to an amide. This change can introduce new hydrogen bonding opportunities, which may lead to stronger interactions with the biological target. The nature of the amine used to form the amide is also a critical variable. For example, in 2-phenyl-oxazole-4-carboxamide derivatives, the use of cyclic amines like piperidine (B6355638) and morpholine (B109124) has been shown to be beneficial for pro-apoptotic activity.

Variation of the Ester Alkyl Chain : Altering the length and branching of the alkyl chain of the ester can impact the compound's lipophilicity and, consequently, its cell permeability and metabolic stability. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl groups, or introducing branched chains (isopropyl, tert-butyl), can be used to optimize the pharmacokinetic properties of the molecule.

Introduction of Polar Functional Groups : The incorporation of polar functional groups into the substituent at the 4-position can enhance the compound's solubility and potential for specific interactions with the target. For instance, the introduction of a hydroxyl or an amino group on the alkyl chain of the ester or amide could lead to new hydrogen bonding interactions.

Modifications of the Oxazole Core

While modifications to the core oxazole ring are less common, they can be a valuable strategy for creating novel analogs with distinct properties.

Substitution at the 5-Position : The 5-position of the oxazole ring is a potential site for introducing substituents to explore additional binding interactions. Small alkyl or halogen substituents at this position could modulate the electronic properties of the oxazole ring and provide new points of contact with a biological target.

Bioisosteric Replacement : The oxazole ring itself can be replaced with other five-membered heterocyclic rings, such as a thiazole (B1198619) or an imidazole. Such bioisosteric replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to a different pharmacological profile.

The rational design of more effective analogs of this compound will likely involve a multi-pronged approach, combining modifications at the 2-aryl group, the 4-carboxylate position, and potentially the oxazole core itself. The table below summarizes some of the key structure-activity relationships and the expected impact of various modifications on the bioactivity of this class of compounds, based on data from analogous series.

| Modification Site | Specific Modification | Rationale | Predicted Impact on Bioactivity |

| 2-Aryl Group (o-tolyl) | Move methyl from ortho to meta or para position | Alter torsional angle between rings | Likely decrease in activity |

| Add electron-withdrawing group (e.g., -Cl, -CF3) to phenyl ring | Enhance electronic interactions with target | Potential increase in activity | |

| Replace tolyl with a different aryl or heteroaryl group | Explore different binding pocket interactions | Activity will be dependent on the specific group | |

| 4-Position (Ethyl Carboxylate) | Convert ester to amide (e.g., with piperidine or morpholine) | Introduce hydrogen bond donor/acceptor capabilities | Potential for significant increase in activity |

| Vary ester alkyl group (e.g., methyl, propyl, isopropyl) | Modulate lipophilicity and pharmacokinetics | Optimization of in vivo efficacy | |

| Introduce polar groups (e.g., -OH, -NH2) on the ester/amide substituent | Enhance solubility and specific interactions | Potential for improved activity and selectivity | |

| Oxazole Core | Substitution at the 5-position (e.g., with -CH3 or -Cl) | Probe for additional binding interactions | Unpredictable, but could lead to novel activity |

| Bioisosteric replacement (e.g., with thiazole or imidazole) | Alter electronic properties and metabolic stability | Potential for altered or improved activity profile |

Future Perspectives and Promising Research Avenues

Development of Sustainable and Green Chemistry Approaches for Oxazole (B20620) Synthesis

The synthesis of oxazole derivatives, including ethyl 2-(o-tolyl)oxazole-4-carboxylate, is increasingly being viewed through the lens of green chemistry. ijpsonline.comresearchgate.net The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing renewable resources. ijpsonline.com

Several innovative techniques are being explored for the greener synthesis of oxazoles:

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields. For instance, the synthesis of 2,4-disubstituted oxazoles has been achieved by combining para-substituted 2-bromoacetophenone and urea in DMF under microwave irradiation. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to be highly effective for the synthesis of isoxazoles, a related class of heterocycles, suggesting its potential applicability to oxazole synthesis as well. nih.gov

Use of Green Solvents and Catalysts: Research is focused on replacing traditional volatile organic solvents with more environmentally friendly alternatives like ionic liquids or even water. ijpsonline.comtandfonline.com The use of biocatalysts or recyclable catalysts such as β-cyclodextrin is also a promising area. tandfonline.com For example, a green and efficient synthesis of oxazoles has been reported using β-cyclodextrin in water. tandfonline.com

Continuous Flow Synthesis: This approach offers advantages in terms of safety, scalability, and process control, contributing to a more sustainable manufacturing process. ijpsonline.com

| Green Chemistry Approach | Advantages | Example Application in Oxazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of 2,4-disubstituted oxazoles |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Effective for isoxazole synthesis, potential for oxazoles |

| Green Solvents/Catalysts | Reduced environmental impact, recyclability | Use of ionic liquids, β-cyclodextrin in water |

| Continuous Flow Synthesis | Improved safety, scalability, and control | Automated synthesis of 4,5-disubstituted oxazoles |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The demand for new and improved oxazole derivatives for various applications, particularly in drug discovery, necessitates rapid and efficient synthesis and screening methods. durham.ac.uk Automated synthesis platforms, coupled with high-throughput screening (HTS), are set to revolutionize the discovery of novel oxazole-based compounds. durham.ac.ukacs.org

A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system allows for the rapid, on-demand synthesis of small libraries of compounds with high yield and purity. durham.ac.ukacs.org Such automated systems can be seamlessly integrated with HTS platforms to quickly evaluate the biological activity of a large number of derivatives of this compound, accelerating the identification of lead compounds for drug development. coleparmer.com

Advanced Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. coleparmer.com Advanced analytical techniques that allow for real-time monitoring of chemical reactions are becoming increasingly important. coleparmer.comnih.govrsc.org

In-line NMR Spectroscopy: A configurable platform incorporating an in-line benchtop NMR has been developed for monitoring and controlling organic reactions in real-time. rsc.org This allows for the advanced structural characterization of reaction mixtures as the reaction progresses. rsc.org

Mass Spectrometry: Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry enable the direct and quantitative monitoring of reaction progress with minimal sample preparation. nih.govwaters.com This provides rapid structural information and allows for informed decisions to be made quickly, enhancing the efficiency of the synthesis workflow. waters.com

Raman Spectroscopy: Portable fiber optic Raman spectroscopy can be used as a real-time tool to monitor various reactions, including those in aqueous media. acs.org

These techniques provide immediate feedback on reaction parameters, allowing for rapid optimization and a more profound understanding of the underlying chemical transformations. coleparmer.com

| Characterization Technique | Principle | Application in Synthesis |

| In-line NMR Spectroscopy | Real-time nuclear magnetic resonance analysis | Structural characterization of intermediates and products |

| DART-MS / ASAP-MS | Ambient desorption ionization mass spectrometry | Rapid monitoring of reaction progress without workup |

| Raman Spectroscopy | Analysis of vibrational modes of molecules | Real-time monitoring of reactions in various media |

Computational Design and In Silico Screening for Expedited Discovery of Novel Applications

Computational chemistry and molecular modeling have emerged as indispensable tools in the design and discovery of new molecules with desired properties. jcchems.comresearchgate.netnih.gov In silico methods can be employed to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of this compound before their actual synthesis. jcchems.com

Molecular Docking: This technique can be used to predict the binding affinity and interaction of oxazole derivatives with specific biological targets, such as enzymes or receptors. jcchems.comresearcher.life For example, molecular docking studies have been used to identify potential oxazole-based inhibitors of c-Kit tyrosine kinase and for the treatment of Diabetes Mellitus. jcchems.comresearcher.life

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of oxazole derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov Predictive QSAR models have been successfully used to identify potent oxazole derivatives as antiviral agents. nih.gov

Virtual Screening: Large virtual libraries of oxazole derivatives can be screened against various biological targets to identify promising candidates for further experimental investigation. nih.gov

By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery of new applications for this compound and its analogues. researchgate.netnih.gov

Q & A

Basic: What are the standard synthetic protocols for Ethyl 2-(o-tolyl)oxazole-4-carboxylate and its derivatives?

Answer:

The synthesis typically involves a two-step procedure:

Oxazole Ring Formation: Reacting substituted benzamides with ethyl bromopyruvate in a toluene/dioxane mixture under reflux (24–72 h), followed by purification via silica gel column chromatography (e.g., petroleum ether:ethyl acetate ratios of 97:3 to 96:4) .

Functionalization: Bromination using N-bromosuccinimide (NBS) at room temperature, yielding derivatives like ethyl 5-bromo-2-(o-tolyl)oxazole-4-carboxylate with high yields (85%) . Adjustments for the ortho-tolyl substituent may require optimizing stoichiometry and reaction time.

Basic: Which spectroscopic techniques are employed to characterize this compound?

Answer:

Key techniques include:

- FTIR : To confirm ester (C=O stretch ~1700 cm⁻¹) and oxazole ring vibrations (C=N/C-O stretches ~1600–1500 cm⁻¹) .

- NMR : ¹H NMR identifies substituents (e.g., o-tolyl methyl protons at ~2.3–2.5 ppm). ¹³C NMR confirms carbonyl carbons (~160–165 ppm) and aromatic/oxazole carbons .

- Melting Point : Used to assess purity (e.g., 100–102°C for non-brominated derivatives) .

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing this compound?

Answer:

Optimization involves:

- Ligand Selection : Electron-rich ligands like Cy-JohnPhos or P(o-tol)₃ enhance C2 selectivity in arylations, while Herrmann–Beller precatalysts improve C5 coupling efficiency .

- Substrate Scope : Use aryl iodides/bromides for higher reactivity. Chlorides require stronger bases (e.g., Cs₂CO₃) .

- Solvent Systems : Toluene or dioxane with DBU or K₃PO₄ bases improve regioselectivity and yield .

Advanced: What strategies address regioselectivity challenges in direct C-H arylation of oxazole rings?

Answer:

Regioselectivity (C2 vs. C5) is controlled by:

- Mechanistic Pathway : Electrophilic substitution (favored in polar solvents) vs. oxidative addition (ligand-dependent). Deuterium incorporation studies support electrophilic mechanisms in strong base conditions .

- Catalytic Systems : Pd(0) with bulky ligands directs C2 arylation, while Pd(II) with electron-deficient ligands favors C5 .

Advanced: How to resolve contradictions in mechanistic pathways for C-H activation?

Answer:

Contradictions arise between cross-coupling (oxidative addition) and electrophilic substitution mechanisms. Key approaches:

- Deuterium-Labeling : Evidence of deuterium incorporation at both C2 and C5 in dioxane/toluene supports electrophilic pathways .

- Ligand Screening : Testing Pd(0) vs. Pd(II) systems clarifies whether oxidative addition is rate-limiting .

Advanced: What are effective methods for decarboxylation to modify the ester group?

Answer:

Decarboxylation strategies include:

- Thermal Decarboxylation : Heating under inert atmosphere to yield 2-(o-tolyl)oxazole derivatives.

- Metal-Catalyzed Routes : Pd-catalyzed conditions for regiocontrolled arylations post-decarboxylation, retaining oxazole ring integrity .

Advanced: How to handle purification challenges in high-yield bromination reactions?

Answer:

For brominated derivatives:

- Chromatography : Use gradient elution (petroleum ether:ethyl acetate 96:4) to separate brominated products from unreacted starting material .

- Recrystallization : Ethanol/water mixtures improve purity for crystalline brominated oxazoles.

Basic: What are common intermediates for synthesizing substituted oxazole derivatives?

Answer:

Key intermediates include:

- Ethyl 2-chlorooxazole-4-carboxylate : Enables regiocontrolled halogenation and subsequent cross-coupling .

- 5-Bromo Derivatives : Serve as precursors for Suzuki-Miyaura couplings to install aryl/heteroaryl groups .

Advanced: How does solvent/base choice affect alkylation reactions?

Answer:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed alkylation with alkyl halides.

- Base Strength : Strong bases (e.g., K₃PO₄) deprotonate oxazole C-H bonds, enabling alkylation at elevated temperatures .

Basic: What are the thermal stability and melting points of synthesized compounds?

Answer:

- Non-Brominated Derivatives : Melting points ~100–102°C (e.g., ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate) .

- Brominated Derivatives : Higher melting points (~126–128°C) due to increased molecular symmetry and halogen interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.